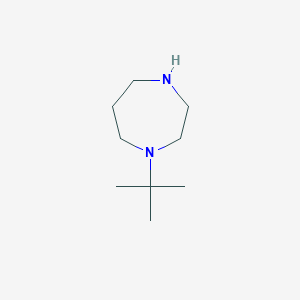

1-Tert-butyl-1,4-diazepane

Vue d'ensemble

Description

1-Tert-butyl-1,4-diazepane, also known as tert-Butyl 1,4-diazepane-1-carboxylate or 1-BOC-hexahydro-1,4-diazepine, is a chemical compound with the formula C₁₀H₂₀N₂O₂ . It is used as a biochemical reagent in life science related research .

Synthesis Analysis

The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established for multikilogram production . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .Molecular Structure Analysis

The molecular weight of this compound is 200.28 g/mol . Its molecular formula is C₁₀H₂₀N₂O₂ .Physical And Chemical Properties Analysis

This compound has a boiling point of 277.9±23.0 °C at 760 mmHg . Its density is 1.0±0.1 g/cm3 . The flash point is 121.9±22.6 °C .Applications De Recherche Scientifique

Synthesis and Structural Studies

- The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, an intermediate of Rho–kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization, demonstrating the synthetic utility of this compound in pharmaceutical production (Gomi et al., 2012).

Chemical Reactions and Properties

- The solvent effects on the spectral properties of Mg II complex of octa-4-tert-butylphenyl substituted tetra(1,4-diazepino) porphyrazine were explored, revealing significant dimerization influenced by intermolecular hydrogen bonding, highlighting the complex's reactivity and stability in various solvents (Tarakanov et al., 2011).

- The effect of Lewis basicity of 1,4-diazepane-based ligands on the reactivity of manganese(III) complexes in olefin epoxidation reactions was investigated, showing a correlation between Lewis acidity of the Mn(III) center and epoxide yield, indicating the potential of these complexes in selective catalysis (Sankaralingam & Palaniandavar, 2014).

Medicinal Chemistry and Biological Applications

- Chiral-pool synthesis of 1,4-diazepanes as σ1 receptor ligands was conducted starting from enantiomerically pure amino acids, showcasing the potential of these compounds in medicinal chemistry for the development of receptor-targeted therapeutics (Fanter et al., 2017).

Photophysical Studies

- The synthesis and photophysical properties of 5,7-disubstituted-1,4-diazepine-2,3-dicarbonitriles were studied, revealing low fluorescence intensity and solvatochromic behavior, which could be pivotal for applications in materials science and photonics (Wieczorek et al., 2016).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes eyeshields, a full-face respirator, and gloves .

Mécanisme D'action

Target of Action

1-Tert-butyl-1,4-diazepane is a complex organic compound with potential applications in scientific research

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown Biochemical pathways are a series of chemical reactions occurring within a cell, and any compound interacting with these pathways can have downstream effects on various biological processes

Analyse Biochimique

Biochemical Properties

1-Tert-butyl-1,4-diazepane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Rho-kinase, an enzyme involved in regulating the shape and movement of cells . The interaction between this compound and Rho-kinase can inhibit the enzyme’s activity, leading to changes in cellular functions such as contraction, motility, and proliferation . Additionally, this compound can bind to other proteins and enzymes, affecting their activity and stability.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the Rho-kinase signaling pathway, leading to alterations in cell shape and motility . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of specific genes involved in cell growth and differentiation . The compound also affects cellular metabolism by interacting with metabolic enzymes and altering their activity.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to the active sites of enzymes, inhibiting their activity and preventing them from catalyzing biochemical reactions . For instance, its interaction with Rho-kinase results in the inhibition of the enzyme’s activity, leading to downstream effects on cellular functions . Additionally, this compound can interact with transcription factors, modulating their ability to regulate gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to the compound can result in sustained changes in cellular functions, such as alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular functions without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites . Additionally, this compound can influence the expression of genes involved in metabolic pathways, further modulating its effects on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments and tissues, influencing its accumulation and activity . The transport and distribution of this compound are critical factors that determine its overall effects on cellular functions and physiological processes .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Its localization to other organelles, such as the mitochondria, can influence cellular metabolism and energy production .

Propriétés

IUPAC Name |

1-tert-butyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-9(2,3)11-7-4-5-10-6-8-11/h10H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFTNAOZWHAOMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCNCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001242762 | |

| Record name | 1-(1,1-Dimethylethyl)hexahydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221722-15-1 | |

| Record name | 1-(1,1-Dimethylethyl)hexahydro-1H-1,4-diazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl)hexahydro-1H-1,4-diazepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001242762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B3376617.png)

![3,3,3-Trifluoro-2-[(2,4,6-trimethylphenyl)methyl]propanoic acid](/img/structure/B3376672.png)

![8-(4-Fluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B3376713.png)